molecular formula C44H78O3 B095776 Cholesteryl hexadecyl carbonate CAS No. 15455-87-5

Cholesteryl hexadecyl carbonate

Cat. No.: B095776
CAS No.: 15455-87-5
M. Wt: 655.1 g/mol
InChI Key: GCKXFAZCNWKZAW-BFGJSWSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl hexadecyl carbonate is a chemical compound with the molecular formula C44H78O3. It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with hexadecyl carbonate. This compound is known for its applications in various fields, including liquid crystal technology and biomedical research.

Mechanism of Action

Target of Action

The primary target of Cholesteryl Hexadecyl Carbonate is Cholesteryl Ester Transfer Protein (CETP) . CETP is a crucial protein that regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . It plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Mode of Action

This compound interacts with its target, CETP, and inhibits its function . The inhibition of CETP activity leads to a decrease in the transfer of cholesteryl esters from HDL to low-density lipoproteins (LDL), thereby reducing the amount of cholesterol esters transferred into the bloodstream . This action ultimately slows the progression of atherosclerotic cardiovascular disease (ASCVD) .

Biochemical Pathways

The action of this compound affects the cholesterol homeostasis pathway . By inhibiting CETP, it disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, which is a key process in the regulation of cholesterol levels in the body . This disruption can lead to changes in the concentrations of LDL and HDL cholesterol in the plasma, which are important factors in the development of ASCVD .

Pharmacokinetics

Related lipid nanoparticles have been shown to have a plasmatic half-life of approximately 30 minutes . These nanoparticles displayed a similar nanoparticle-driven biodistribution, indicative of their integrity during the first hours after injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of CETP by this compound results in a decrease in the transfer of cholesteryl esters from HDL to LDL . This can lead to a reduction in the amount of cholesterol esters transferred into the bloodstream, which can slow the progression of ASCVD . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other lipids and proteins in the plasma can affect the interaction of this compound with its target, CETP . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl hexadecyl carbonate can be synthesized through the esterification of cholesterol with hexadecyl chloroformate.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXFAZCNWKZAW-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl hexadecyl carbonate
Reactant of Route 2
Reactant of Route 2
Cholesteryl hexadecyl carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cholesteryl hexadecyl carbonate
Reactant of Route 4
Reactant of Route 4
Cholesteryl hexadecyl carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cholesteryl hexadecyl carbonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cholesteryl hexadecyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.